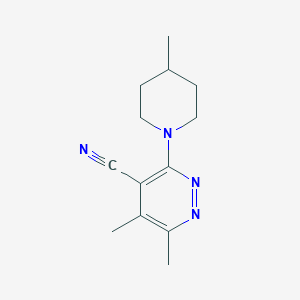

5,6-Dimethyl-3-(4-methylpiperidin-1-yl)pyridazine-4-carbonitrile

Description

5,6-Dimethyl-3-(4-methylpiperidin-1-yl)pyridazine-4-carbonitrile (CAS: 1209962-60-6) is a pyridazine-based carbonitrile derivative with the molecular formula C₁₂H₁₇N₅ and a molecular weight of 231.30 g/mol . This compound features a pyridazine core substituted with two methyl groups at positions 5 and 6, a 4-methylpiperidin-1-yl group at position 3, and a nitrile (-CN) group at position 2. It is primarily utilized as a pharmaceutical intermediate, highlighting its relevance in medicinal chemistry and drug development .

Properties

Molecular Formula |

C13H18N4 |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

5,6-dimethyl-3-(4-methylpiperidin-1-yl)pyridazine-4-carbonitrile |

InChI |

InChI=1S/C13H18N4/c1-9-4-6-17(7-5-9)13-12(8-14)10(2)11(3)15-16-13/h9H,4-7H2,1-3H3 |

InChI Key |

BMIXTTQSYSTZCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C2=C(C(=C(N=N2)C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(4-methylpiperidin-1-yl)pyridazine-4-carbonitrile typically involves the reaction of 5,6-dimethylpyridazine-4-carbonitrile with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(4-methylpiperidin-1-yl)pyridazine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

5,6-Dimethyl-3-(4-methylpiperidin-1-yl)pyridazine-4-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(4-methylpiperidin-1-yl)pyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridine-Based Analogs

- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile ():

- Core Structure : Pyridine ring (vs. pyridazine in the target compound).

- Substituents : 4-Methylpiperazinyl (position 2), phenyl (position 4), thiophen-2-yl (position 6), and nitrile (position 3).

- Key Differences : The pyridine core lacks the two adjacent nitrogen atoms present in pyridazine, which may influence electronic properties and binding affinity. The presence of a thiophene group introduces sulfur-based interactions .

Pyridazine Derivatives with Varied Substituents

- 3-Amino-5,6-diphenyl-1,5-pyrrolo[3,4-c]pyridazine (): Core Structure: Pyrrolo-pyridazine fused system. Substituents: Amino group (position 3), diphenyl groups (positions 5 and 6). Key Differences: The fused pyrrole ring enhances aromaticity, while the absence of a nitrile group reduces electrophilicity compared to the target compound .

- (E)-6-(4-(1,3-Dioxoisoindoline-2-carbonyl)-1-phenyl-1H-pyrazol-3-ylimino)-3-oxo-2-phenyl-2,3,5,6-tetrahydrothiazolo[5,4-c]pyridazine-4-carbonitrile (): Core Structure: Thiazolo-pyridazine fused system. Substituents: Dioxoisoindoline, phenylpyrazole, and nitrile groups. Key Differences: The thiazolo ring introduces sulfur, and the extended conjugation may enhance stability. The bulky substituents could limit solubility compared to the simpler methyl/piperidinyl groups in the target compound .

Piperidinyl/Carbonitrile Derivatives with Complex Heterocycles

- 6-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyridazine-3-carbonitrile (): Core Structure: Pyridazine with fused imidazo-pyrrolo-pyrazine. Substituents: 4-Methylpiperidinyl and nitrile groups.

Comparative Data Table

Biological Activity

5,6-Dimethyl-3-(4-methylpiperidin-1-yl)pyridazine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a 4-methylpiperidine moiety and two methyl groups at positions 5 and 6. Its molecular formula is with a molecular weight of 216.29 g/mol.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Inhibition of Kinases : Many pyridazine derivatives act as kinase inhibitors, which are crucial in regulating cell signaling pathways involved in cancer progression.

- Modulation of Apoptosis : Some studies suggest that these compounds can influence apoptotic pathways, promoting cell death in cancer cells while sparing normal cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various assays:

These values indicate significant cytotoxicity against human cancer cell lines, suggesting that the compound may be a promising candidate for further development as an anticancer agent.

Other Biological Activities

In addition to anticancer effects, the compound has shown potential in:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperidine ring and the pyridazine core significantly affect biological activity:

- Substitution Patterns : The presence of methyl groups at positions 5 and 6 enhances lipophilicity and may improve cellular uptake.

- Piperidine Modifications : Alterations in the piperidine substituents can lead to variations in potency and selectivity towards specific targets.

Case Studies

- In Vivo Studies : Animal models have been used to assess the efficacy of this compound in tumor growth inhibition. Results showed a marked reduction in tumor size compared to control groups.

- Combination Therapy : Studies exploring the use of this compound in combination with existing chemotherapeutics have indicated synergistic effects, enhancing overall treatment efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.